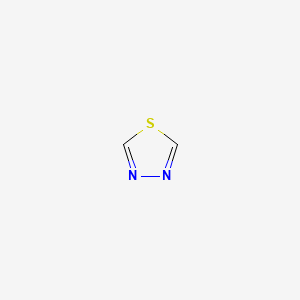

1,3,4-Thiadiazol

Übersicht

Beschreibung

1,3,4-Thiadiazole is a heterocyclic compound containing sulfur and nitrogen atoms in its five-membered ring structure. This compound is known for its significant biological and pharmacological activities, making it a valuable scaffold in medicinal chemistry. It exhibits a wide range of biological activities, including antimicrobial, anticancer, anti-inflammatory, and antiviral properties .

Wissenschaftliche Forschungsanwendungen

1,3,4-Thiadiazole has a broad spectrum of applications in scientific research:

Chemistry: It serves as a building block for synthesizing complex organic molecules.

Biology: It is used in the development of bioactive compounds with antimicrobial, anticancer, and anti-inflammatory properties.

Medicine: Several drugs containing the 1,3,4-thiadiazole moiety are used to treat various diseases, including infections and cancer.

Industry: It finds applications in the production of agrochemicals, dyes, and lubricants .

Wirkmechanismus

Target of Action

1,3,4-Thiadiazole, also known as Thiadiazole, is a heterocyclic compound that has been found to interact with various biological targets, including proteins and DNA . This interaction is facilitated by the mesoionic nature of 1,3,4-thiadiazoles, which allows these compounds to cross cellular membranes and interact with biological targets with distinct affinities .

Mode of Action

The mode of action of 1,3,4-Thiadiazole is largely dependent on its specific derivative and the biological target it interacts with. For instance, some derivatives of 1,3,4-Thiadiazole have been found to exhibit anticonvulsant activity by preventing neurons from firing in the brain due to the release of chloride ions via the GABAA pathway .

Biochemical Pathways

1,3,4-Thiadiazole and its derivatives have been found to affect various biochemical pathways. For example, Thiadiazolidiones (TZDs), a derivative of 1,3,4-Thiadiazole, display anti-diabetic activities by transactivating PPAR-ϒ and reducing the glucose level in blood .

Pharmacokinetics

The sulfur atom of the thiadiazole ring imparts improved liposolubility, which is important for drugs active at the central nervous system level . The mesoionic nature of 1,3,4-thiadiazoles also allows these compounds to cross cellular membranes, which can impact their bioavailability .

Result of Action

The molecular and cellular effects of 1,3,4-Thiadiazole’s action are diverse and depend on the specific derivative and its interaction with its biological targets. For instance, some derivatives have been found to inhibit the multiplication of both bacterial and cancer cells .

Action Environment

The action, efficacy, and stability of 1,3,4-Thiadiazole can be influenced by various environmental factors. For instance, the 1,3,4-thiadiazole ring possesses high aromaticity, becoming stable in acid but forming a ring cleavage with base . This scaffold is electron deficient, relatively inert towards electrophilic substitution, and displays nucleophilic substitution at 2nd and 5th positions due to which it is highly activated and reacts easily .

Biochemische Analyse

Biochemical Properties

1,3,4-Thiadiazole plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, 1,3,4-thiadiazole derivatives have been shown to inhibit bacterial enzymes, thereby exhibiting potent antimicrobial activity . Additionally, these compounds can bind to DNA, disrupting replication processes in both bacterial and cancer cells . The interaction of 1,3,4-thiadiazole with key amino acid residues in proteins further highlights its potential as a therapeutic agent .

Cellular Effects

1,3,4-Thiadiazole exerts significant effects on various cell types and cellular processes. In cancer cells, 1,3,4-thiadiazole derivatives have demonstrated cytotoxic effects, inhibiting cell proliferation and inducing apoptosis . These compounds influence cell signaling pathways, gene expression, and cellular metabolism, leading to altered cellular functions. For example, 1,3,4-thiadiazole derivatives have been shown to modulate the expression of genes involved in cell cycle regulation and apoptosis .

Molecular Mechanism

The molecular mechanism of action of 1,3,4-thiadiazole involves multiple pathways. At the molecular level, 1,3,4-thiadiazole can bind to DNA, forming stable complexes that inhibit DNA replication and transcription . This binding interaction disrupts the normal functioning of DNA-dependent enzymes, leading to cell death. Additionally, 1,3,4-thiadiazole derivatives can inhibit specific enzymes, such as kinases, by binding to their active sites and preventing substrate binding . These interactions result in the inhibition of key cellular processes, contributing to the compound’s therapeutic effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 1,3,4-thiadiazole can vary over time. Studies have shown that the stability and degradation of 1,3,4-thiadiazole derivatives can influence their long-term effects on cellular function . For instance, prolonged exposure to 1,3,4-thiadiazole can lead to sustained inhibition of cell proliferation and induction of apoptosis in cancer cells . Additionally, the degradation products of 1,3,4-thiadiazole may exhibit different biological activities, further impacting cellular processes .

Dosage Effects in Animal Models

The effects of 1,3,4-thiadiazole vary with different dosages in animal models. At lower doses, 1,3,4-thiadiazole derivatives have shown therapeutic effects, such as antimicrobial and anticancer activities . At higher doses, these compounds may exhibit toxic or adverse effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where the therapeutic benefits are maximized at specific dosage ranges, while higher doses lead to increased toxicity .

Metabolic Pathways

1,3,4-Thiadiazole is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic processes. For example, 1,3,4-thiadiazole derivatives can inhibit enzymes involved in the biosynthesis of nucleotides, thereby affecting DNA replication and cell proliferation . Additionally, these compounds can modulate metabolic flux and alter metabolite levels, impacting cellular metabolism .

Transport and Distribution

The transport and distribution of 1,3,4-thiadiazole within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence the localization and accumulation of 1,3,4-thiadiazole in different cellular compartments . For instance, 1,3,4-thiadiazole derivatives can be transported into the nucleus, where they interact with DNA and exert their effects on gene expression . The distribution of 1,3,4-thiadiazole within tissues can also impact its therapeutic efficacy and toxicity .

Subcellular Localization

The subcellular localization of 1,3,4-thiadiazole is critical for its activity and function. Targeting signals and post-translational modifications can direct 1,3,4-thiadiazole to specific compartments or organelles within the cell . For example, 1,3,4-thiadiazole derivatives may localize to the mitochondria, where they can disrupt mitochondrial function and induce apoptosis . Understanding the subcellular localization of 1,3,4-thiadiazole is essential for elucidating its mechanism of action and optimizing its therapeutic potential .

Vorbereitungsmethoden

1,3,4-Thiadiazole can be synthesized through various methods. One common synthetic route involves the reaction of thiosemicarbazide with carboxylic acids or their derivatives in the presence of dehydrating agents such as phosphorus oxychloride. Another method includes the cyclization of N-acylhydrazones with sulfur-containing reagents . Industrial production often employs similar methods but on a larger scale, ensuring high yields and purity.

Analyse Chemischer Reaktionen

1,3,4-Thiadiazole undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form sulfoxides and sulfones.

Reduction: Reduction reactions can convert it into thiadiazoline derivatives.

Substitution: Electrophilic and nucleophilic substitution reactions are common, where different substituents can be introduced into the thiadiazole ring.

Cyclization: It can participate in cyclization reactions to form fused ring systems

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various electrophiles and nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.

Vergleich Mit ähnlichen Verbindungen

1,3,4-Thiadiazole is often compared with other heterocyclic compounds such as 1,2,4-thiadiazole, 1,2,3-thiadiazole, and 1,2,5-thiadiazole. While all these compounds share a similar core structure, 1,3,4-thiadiazole is unique due to its specific arrangement of nitrogen and sulfur atoms, which imparts distinct chemical and biological properties. This uniqueness makes it a preferred scaffold in drug design and development .

Similar compounds include:

- 1,2,4-Thiadiazole

- 1,2,3-Thiadiazole

- 1,2,5-Thiadiazole

Each of these compounds has its own set of properties and applications, but 1,3,4-thiadiazole stands out for its versatility and effectiveness in various fields.

Biologische Aktivität

1,3,4-Thiadiazole is a heterocyclic compound that has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article explores the various pharmacological effects of 1,3,4-thiadiazole derivatives, supported by data tables and case studies.

Overview of Biological Activities

1,3,4-Thiadiazole derivatives exhibit a wide range of biological activities, including:

- Anticancer

- Antibacterial

- Antifungal

- Antiviral

- Antiepileptic

- Antidiabetic

- Anti-inflammatory

- Analgesic

These activities arise from the unique structural features of the thiadiazole ring, which enhances lipophilicity and allows for effective interaction with biological targets.

Anticancer Activity

Recent studies have demonstrated that certain 1,3,4-thiadiazole derivatives can act as potent anticancer agents. For instance, a derivative known as N-(5-Nitrothiazol-2-yl)-2-((5-((4-(trifluoromethyl)phenyl)amino)-1,3,4-thiadiazol-2-yl)thio)acetamide exhibited selective cytotoxicity against the K562 chronic myelogenous leukemia cell line with an IC50 value of 7.4 µM . This compound's mechanism involves inhibition of the Bcr-Abl tyrosine kinase pathway, crucial for cancer cell proliferation.

Antimicrobial Activity

The antimicrobial properties of 1,3,4-thiadiazole derivatives have been extensively studied. A series of synthesized compounds showed significant antibacterial activity against various strains such as Klebsiella pneumoniae and Staphylococcus aureus. Table 1 summarizes the antibacterial efficacy of selected derivatives:

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| 1 | Klebsiella pneumoniae | 8 µg/mL |

| 2 | Staphylococcus aureus | 16 µg/mL |

| 3 | Candida albicans | 32 µg/mL |

These findings indicate that modifications to the thiadiazole structure can enhance its antimicrobial potency .

Antiepileptic Activity

1,3,4-Thiadiazole derivatives have also been explored for their anticonvulsant properties. Research indicates that these compounds can modulate GABA receptors, leading to increased chloride ion influx and neuronal stabilization. One study reported that a specific derivative provided up to 64.28% protection against seizures at higher doses without significant toxicity . The mechanism involves both synaptic and non-synaptic pathways influencing neuronal excitability.

Case Studies and Research Findings

Several studies have focused on the synthesis and evaluation of novel 1,3,4-thiadiazole derivatives:

- Synthesis of Antitumor Agents : A study synthesized new derivatives targeting the Bcr-Abl pathway. Molecular docking studies confirmed strong interactions with key amino acids in the kinase domain .

- Antimicrobial Screening : In a comprehensive screening of various synthesized thiadiazoles, compounds demonstrated promising activity against both Gram-positive and Gram-negative bacteria as well as fungi .

- Mechanistic Insights : Research into the mechanisms of action revealed that structural modifications significantly influence biological activity. For instance, the presence of hydrophobic groups enhances membrane permeability and target interaction .

Eigenschaften

IUPAC Name |

1,3,4-thiadiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H2N2S/c1-3-4-2-5-1/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MBIZXFATKUQOOA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NN=CS1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H2N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

128611-69-8 | |

| Record name | 1,3,4-Thiadiazole, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=128611-69-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID00183089 | |

| Record name | 1,3,4-Thiadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00183089 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

86.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

289-06-5 | |

| Record name | 1,3,4-Thiadiazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=289-06-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,3,4-Thiadiazole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000289065 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,3,4-Thiadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00183089 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,3,4-thiadiazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,3,4-THIADIAZOLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/14IAC3GH7G | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula, weight, and spectroscopic data for 1,3,4-thiadiazole?

A1: 1,3,4-Thiadiazole has the molecular formula C2H2N2S and a molecular weight of 86.09 g/mol. Spectroscopic data characterizing 1,3,4-thiadiazole and its derivatives can be found in various research articles. For example, one study utilized mass spectrometry to elucidate the specific fragmentation patterns of 1,3,4-thiadiazole derivatives, providing insights into their structure.

Q2: How do structural modifications of 1,3,4-thiadiazole affect its biological activity?

A2: Numerous studies emphasize the profound impact of structural modifications on the biological activity of 1,3,4-thiadiazole derivatives. For instance, researchers investigating the antiviral activity of L-methionine-coupled 1,3,4-thiadiazole derivatives found that the presence of a 5-(4-chlorophenylamino)-1,3,4-thiadiazole moiety significantly enhanced activity against influenza A virus. These findings highlight the importance of specific substituents in dictating the antiviral potency of 1,3,4-thiadiazole-based compounds.

Q3: Can you elaborate on the structure-activity relationship of 1,3,4-thiadiazole derivatives as carbonic anhydrase inhibitors?

A3: Research has extensively explored the SAR of 1,3,4-thiadiazole-based carbonic anhydrase inhibitors. One study investigated 5-(ω-aminoalkylcarboxamido)-1,3,4-thiadiazole-2-sulfonamide derivatives and found that the introduction of beta-alkyl/arylsulfonyl/carbonylamidoethylcarboxamido moieties at the 5-position of the thiadiazole-2-sulfonamide ring significantly enhanced inhibitory activity against carbonic anhydrase isozymes, particularly CA II and CA IV.

Q4: What in vitro and in vivo models have been used to evaluate the biological activity of 1,3,4-thiadiazole derivatives?

A4: Researchers utilize diverse in vitro and in vivo models to investigate the efficacy of 1,3,4-thiadiazole derivatives. Studies , employed in vitro assays against various bacterial strains, including Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa, to evaluate the antimicrobial potential of 1,3,4-thiadiazole compounds. Moreover, researchers have investigated the antitumor properties of 1,3,4-thiadiazole derivatives using human cancer cell lines such as SMMC-7721, MCF-7, and A549.

Q5: Has the anti-inflammatory and analgesic potential of 1,3,4-thiadiazole derivatives been explored?

A5: Yes, research has demonstrated the promising anti-inflammatory and analgesic properties of certain 1,3,4-thiadiazole derivatives. For example, a study focused on the synthesis and biological evaluation of novel heterocycles containing thiadiazoles revealed their potential as anti-inflammatory, analgesic, and anti-ulcer agents. These findings suggest that 1,3,4-thiadiazole could serve as a scaffold for developing novel therapeutics targeting inflammatory conditions and pain management.

Q6: How has computational chemistry contributed to the understanding and development of 1,3,4-thiadiazole-based compounds?

A6: Computational approaches play a crucial role in 1,3,4-thiadiazole research. One study employed 2D-QSAR (Quantitative Structure-Activity Relationship) modeling to investigate the antitrypanosomal activity of 1,3,4-thiadiazole-2-arylhydrazone derivatives. These models provide valuable insights into the structural features influencing activity and guide the design of more potent compounds. Additionally, molecular docking studies have been conducted to elucidate the binding modes of thiadiazole derivatives with target proteins, such as EGFR TK, further aiding in rational drug design.

Q7: Has the performance and application of 1,3,4-thiadiazole under various conditions been investigated?

A7: Yes, research has explored the material properties and stability of specific 1,3,4-thiadiazole derivatives. For example, one study examined the use of a non-toxic 1,3,4-thiadiazole derivative, 2-amino-5-ethyl-1,3,4-thiadiazole (AETDA), as a corrosion inhibitor for copper in acidic chloride solutions. The research showed that AETDA forms a protective layer on the copper surface, inhibiting corrosion. These findings suggest that 1,3,4-thiadiazole derivatives can be tailored for specific material science applications.

Q8: Are there any studies focusing on the stability of 1,3,4-thiadiazole-based compounds and strategies to enhance their stability?

A8: While limited information is available on the general stability of 1,3,4-thiadiazole, researchers have focused on improving the stability and bioavailability of its derivatives through formulation strategies. One study exploring L-methionine-coupled 1,3,4-thiadiazoles utilized in silico ADMET (absorption, distribution, metabolism, excretion) and drug similarity analyses to predict their potential for oral administration and assess potential toxicity. Such studies highlight the importance of considering stability and bioavailability during drug development.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.